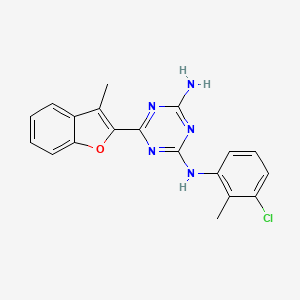

N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

Description

N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine (CAS: 727407-68-3) is a triazine derivative characterized by a 1,3,5-triazine core substituted with a 3-methylbenzofuran moiety and a 3-chloro-2-methylphenyl group. Its molecular formula is C₁₉H₁₆ClN₅O, with a molecular weight of 365.8 g/mol . Key computed properties include:

Properties

Molecular Formula |

C19H16ClN5O |

|---|---|

Molecular Weight |

365.8 g/mol |

IUPAC Name |

2-N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C19H16ClN5O/c1-10-12-6-3-4-9-15(12)26-16(10)17-23-18(21)25-19(24-17)22-14-8-5-7-13(20)11(14)2/h3-9H,1-2H3,(H3,21,22,23,24,25) |

InChI Key |

TVNIYSGITDWBID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach might include:

Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core can be formed through nucleophilic substitution reactions.

Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

Final Substitution:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

Reduction: Reduction reactions could target the triazine ring or the benzofuran moiety.

Substitution: Various substitution reactions can occur, especially on the triazine ring and the phenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, triazine derivatives are often explored for their potential as antimicrobial, antiviral, or anticancer agents. The unique structure of this compound might make it a candidate for such studies.

Medicine

In medicine, compounds like this are investigated for their therapeutic potential. They might act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

Industrially, triazine derivatives are used in the production of dyes, resins, and other materials. This compound could find applications in similar areas.

Mechanism of Action

The mechanism of action for N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine would depend on its specific biological target. Generally, triazine derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The benzofuran moiety might enhance binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N-(4-Chlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine (CAS: 878971-97-2)

- Molecular Formula : C₁₈H₁₄ClN₅O

- Molecular Weight : 351.79 g/mol

- Key Difference : Replacement of the 3-chloro-2-methylphenyl group with a 4-chlorophenyl moiety.

6-(1-Benzofuran-2-yl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine (CAS: 774560-12-2)

- Molecular Formula : C₁₇H₁₁Cl₂N₅O

- Molecular Weight : 388.21 g/mol

- Key Difference : Dichlorination at the 3,5-positions of the phenyl ring.

Functional Group Modifications

6-(Chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

- Molecular Formula: Not explicitly provided (estimated C₁₁H₁₁Cl₂N₅).

- Key Difference : A chloromethyl group replaces the benzofuran moiety.

- However, the chloromethyl group may increase toxicity risks .

Methoprotryne (N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)

- Molecular Formula : C₁₂H₂₂N₆OS

- Molecular Weight : 298.41 g/mol

- Key Difference: Alkylamino and methylthio substituents instead of benzofuran and chlorophenyl groups.

- Impact: Designed as a herbicide, the methylthio group improves soil mobility, while alkyl chains reduce photodegradation.

Pharmacological and Agrochemical Relevance

Atrazine (6-Chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine):

- Triaziflam (N-[1-(3,5-Dimethylphenoxy)-2-propanyl]-6-(2-fluoro-2-propanyl)-1,3,5-triazine-2,4-diamine): Molecular Formula: C₁₈H₂₅FN₄O Key Feature: Fluoro and phenoxy groups improve metabolic stability. Contrast: The target compound lacks fluorine, which may reduce environmental persistence but limit agrochemical utility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound shares synthetic routes with analogs, such as cyclocondensation of thioureas or dehydrosulfurization (e.g., using I₂/Et₃N) .

- Bioactivity : Benzofuran-containing triazines often exhibit kinase inhibitory activity, while chloro substituents may enhance antimicrobial properties .

Biological Activity

N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that has garnered interest in the scientific community due to its potential biological activities. This compound belongs to the class of triazine derivatives, which are known for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The unique structural features of this compound may contribute to its biological efficacy.

Chemical Structure and Properties

Chemical Formula: CHClNO

Molecular Weight: 356.81 g/mol

IUPAC Name: this compound

Structural Features

The compound features:

- A triazine ring , which is often associated with various biological activities.

- A benzofuran moiety , known for its potential in antimicrobial and anticancer applications.

- A chloromethylphenyl group , which may enhance lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications on the benzofuran structure can lead to enhanced activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the benzofuran ring in this compound may similarly confer antimicrobial effects.

Anticancer Potential

Triazine derivatives have been studied for their anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways in cancer cells. For example, compounds with triazine structures have shown promise in inhibiting DNA synthesis and inducing apoptosis in tumor cells . The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition: Triazines can inhibit enzymes involved in cell proliferation.

- DNA Interaction: The compound may bind to DNA or RNA, disrupting normal cellular functions.

Study 1: Antimicrobial Evaluation

A series of benzofuran derivatives were synthesized and evaluated for their antimicrobial activity against M. tuberculosis and other bacterial strains. Compounds with structural similarities to this compound showed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against resistant strains .

Study 2: Anticancer Activity

In vitro studies on triazine derivatives indicated significant cytotoxicity against various cancer cell lines. One derivative exhibited an IC value of 0.6 μM against breast cancer cells, suggesting that similar modifications in this compound could yield potent anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.